molecular formula C20H22BrFN2O3S B14970056 N-(4-bromo-2-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

N-(4-bromo-2-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B14970056
M. Wt: 469.4 g/mol
InChI Key: QGKVJCBZYAKECH-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-FLUOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a bromofluorophenyl group, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carbodiimides.

    Substitution with Bromofluorophenyl Group: The bromofluorophenyl group is introduced through nucleophilic aromatic substitution reactions.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is attached using sulfonylation reactions, typically involving methanesulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-FLUOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms in the aromatic ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like halogens for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-BROMO-2-FLUOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMO-2-FLUOROPHENYL)-2-METHYL-3-FURANCARBOXAMIDE: Shares the bromofluorophenyl group but differs in the core structure.

    4-BROMO-2-FLUORO-N,N-DIMETHYLBENZAMIDE: Similar aromatic substitution pattern but lacks the piperidine ring and methanesulfonyl group.

Uniqueness

N-(4-BROMO-2-FLUOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for diverse scientific investigations.

Properties

Molecular Formula

C20H22BrFN2O3S

Molecular Weight

469.4 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H22BrFN2O3S/c1-14-5-2-3-6-16(14)13-28(26,27)24-10-4-7-15(12-24)20(25)23-19-9-8-17(21)11-18(19)22/h2-3,5-6,8-9,11,15H,4,7,10,12-13H2,1H3,(H,23,25)

InChI Key

QGKVJCBZYAKECH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCCC(C2)C(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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